4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a fluorine atom, a sulfonamide group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 4-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Coupling: The sulfonated intermediate is then coupled with 2-(4-sulfamoylphenyl)ethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a carbonic anhydrase inhibitor, which can be useful in treating conditions like glaucoma, epilepsy, and certain types of cancer.
Biology: The compound is used in research to study enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, thereby affecting various physiological processes. The molecular targets include carbonic anhydrase IX, which is overexpressed in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide
- 2-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Uniqueness
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.
Properties
Molecular Formula |
C14H15FN2O4S2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15FN2O4S2/c15-12-3-7-14(8-4-12)23(20,21)17-10-9-11-1-5-13(6-2-11)22(16,18)19/h1-8,17H,9-10H2,(H2,16,18,19) |
InChI Key |
KRMNFEOPOVPHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N |
Origin of Product |
United States |
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